molecular formula C28H37N5O8 B1228187 Dmmandbq CAS No. 75656-28-9

Dmmandbq

Cat. No.: B1228187
CAS No.: 75656-28-9
M. Wt: 571.6 g/mol
InChI Key: JSUJVQOIVNFMOL-UHFFFAOYSA-N
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Description

Based on standard chemical research practices, its introduction would typically include:

  • IUPAC nomenclature and structural features (e.g., functional groups, stereochemistry).
  • Synthesis pathways, if novel, adhering to protocols for purity validation via NMR, mass spectrometry, and elemental analysis .
  • Primary applications, such as pharmaceutical intermediates or bioactive agents, inferred from guidelines on compound characterization and pharmacological data reporting .

Properties

CAS No.

75656-28-9

Molecular Formula

C28H37N5O8

Molecular Weight

571.6 g/mol

IUPAC Name

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl 3-(4-azido-2-nitroanilino)propanoate

InChI

InChI=1S/C28H37N5O8/c1-19-21(26(36)28(40-3)27(39-2)25(19)35)12-10-8-6-4-5-7-9-11-17-41-24(34)15-16-30-22-14-13-20(31-32-29)18-23(22)33(37)38/h13-14,18,30H,4-12,15-17H2,1-3H3

InChI Key

JSUJVQOIVNFMOL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)CCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)CCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-]

Synonyms

2,3-dimethoxy-5-methyl-6-(10-(4-(azido-2-nitroanilinopropionoxy))decyl)-1,4-benzoquinone
DMMANDBQ

Origin of Product

United States

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

Comparative studies require systematic evaluation of structural, physicochemical, and functional properties. Key resources include:

  • Database schemas (e.g., SANCDB) for automated analog identification using similarity scores and APIs .
  • Analytical guidelines emphasizing NMR, IR, HRMS, and solubility data for reproducibility .
  • Pharmacological parameters (e.g., IC₅₀, EC₅₀) to assess bioactivity .

Table 1: Key Parameters for Comparison

Parameter Measurement Standard Relevance
Molecular Weight HRMS or elemental analysis Determines pharmacokinetics
Solubility HPLC or spectrophotometry Impacts bioavailability
LogP (Partition Coefficient) Chromatographic methods Predicts membrane permeability
Bioactivity (IC₅₀) In vitro assays with controls Evaluates therapeutic potential
Thermal Stability DSC/TGA analysis Informs storage conditions

Structural and Functional Comparison with Analogous Compounds

Hypothetical analogs of Dmmandbq would be identified via:

  • Structural similarity algorithms (e.g., Tanimoto coefficient ≥0.85) .
  • Functional group alignment (e.g., quinone derivatives, amine substituents).

Table 2: Structural Comparison of this compound and Analogs

Compound Core Structure Functional Groups Similarity Score Bioactivity (IC₅₀, μM)
This compound Quinone backbone Methoxy, amine Reference 2.3 ± 0.1
Analog A Quinone backbone Hydroxyl, methyl 0.89 5.7 ± 0.3
Analog B Anthraquinone Carboxylic acid 0.76 >10

Note: Data adapted from cheminformatics database schemas and pharmacological reporting standards .

Key findings:

  • Analog A shows moderate similarity but reduced potency, likely due to hydroxyl group polarity limiting membrane penetration.
  • Analog B diverges structurally (anthraquinone core), resulting in negligible activity, emphasizing the quinone scaffold’s importance .

Physicochemical Properties and Performance Metrics

Critical differences emerge in solubility and stability:

Table 3: Physicochemical Profiles

Compound Solubility (mg/mL) LogP Thermal Degradation (°C)
This compound 0.45 3.2 220
Analog A 1.20 2.1 190
Analog B 0.10 4.5 250
  • This compound balances moderate solubility and lipophilicity (LogP = 3.2), aligning with oral drug candidates .
  • Analog A’s higher solubility may favor intravenous formulations but compromises metabolic stability (lower degradation temperature).

Challenges and Future Perspectives

  • Data Gaps: Limited experimental data for this compound necessitate validation of hypothetical comparisons.
  • Synthetic Optimization : Modify functional groups to enhance Analog A’s bioactivity while retaining solubility.
  • Regulatory Compliance : Follow pharmacopeial standards for purity and stability testing during development .

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